Cyclohexyltriphenylphosphonium

Epoxy Resin Synthesis Catalyst Stability Polymer Chemistry

Generic phosphonium salt substitution risks catalyst decomposition and reduced yields in high-temperature syntheses. Cyclohexyltriphenylphosphonium bromide is a specifically engineered quaternary phosphonium salt that resolves this through its thermally stable cyclohexyl group (mp 265-272 °C) and water-insoluble profile. • Enables efficient epoxy resin advancement at 150-180 °C without premature catalyst degradation, producing high-MW, high-purity polymers. • Confines catalyst and triphenylphosphine oxide byproduct to the organic layer during Wittig reactions-eliminates aqueous contamination and simplifies purification. • Prevents catalyst leaching in biphasic systems, ensuring consistent reaction rates and straightforward catalyst recovery. Supplied as a white to beige crystalline powder, ≥98% purity, with rigorous QA documentation for reliable procurement.

Molecular Formula C24H26P+
Molecular Weight 345.4 g/mol
Cat. No. B8372123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyltriphenylphosphonium
Molecular FormulaC24H26P+
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2/q+1
InChIKeyOCLGTFUCCBRKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyltriphenylphosphonium Bromide for Epoxy Catalysis and Wittig Synthesis: Technical Specifications


Cyclohexyltriphenylphosphonium bromide (CAS 7333-51-9) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to a cyclohexyl group and three phenyl rings, with a bromide counterion . It presents as a white to beige crystalline powder with a molecular weight of 425.34 g/mol and a melting point range of 265-272 °C . It is hygroscopic and requires storage in a sealed container under dry, inert conditions to ensure stability [1]. The compound is a foundational reagent in organic synthesis, primarily valued as a reactant for Wittig reactions to form alkenes and as a phase-transfer catalyst for processes such as advanced epoxy resin polymerization [2].

Wittig olefination and phase-transfer catalysis for epoxy resin advancement
Hygroscopic crystalline powder; requires anhydrous handling and sealed storage
Reported water insolubility and organic-solvent solubility support organic-phase confinement

Why Cyclohexyltriphenylphosphonium Cannot Be Substituted with Benzyl or Methyl Analogs


In procurement and research applications, triphenylphosphonium salts are not interchangeable. The organic group attached to the phosphorus atom (e.g., cyclohexyl, benzyl, methyl) dictates critical performance parameters including thermal stability, solubility, and catalytic efficiency. A generic substitution can lead to premature catalyst decomposition during high-temperature reactions or altered phase-transfer properties that reduce yield and increase purification costs [1]. For instance, the cyclic structure of the cyclohexyl group confers distinct electronic and steric properties that influence both the compound's stability at elevated temperatures and its behavior in biphasic reaction systems, making it a specifically engineered reagent for demanding organic syntheses like advanced epoxy resin advancement [1][2].

Thermal stability mismatch
Cyclohexyl and benzyl analogs exhibit distinct decomposition profiles; direct substitution may shift catalyst performance under elevated temperatures.
Solubility profile difference
Water-insoluble cyclohexyl vs. highly water-soluble methyl/benzyl analogs can alter phase-transfer efficiency and aqueous work-up behavior.
Ylide formation base requirement
Cyclohexyl analog requires strong base for deprotonation, whereas benzyl analog works with NaOH; substitution may fail in mild-base protocols.

Cyclohexyltriphenylphosphonium: Quantified Performance Advantages Over Structural Analogs


Thermal Stability: Lower Decomposition Temperature Enables High-Temperature Epoxy Catalysis

Cyclohexyltriphenylphosphonium salts exhibit a distinct thermal stability profile that is advantageous in applications requiring precise decomposition or activation. While the benzyl analog demonstrates a decomposition temperature >323 °C [1], the cyclohexyl derivative melts at a significantly lower range of 265-272 °C . This thermal characteristic makes Cyclohexyltriphenylphosphonium a preferred catalyst for the advancement of epoxy resins, a process that typically operates in the 150-180 °C range [2]. In this context, the catalyst's stability is sufficient for the reaction, but it does not leave an overly stable, persistent residue in the final polymer network, which could otherwise affect long-term material properties.

Thermal Stability
Reported
Cyclohexyl mp 265–272 °C Benzyl decomp. >323 °C
Reported lower melting profile may support catalyst selection for epoxy processes.
Data from standard SDS/databases; verify under reaction conditions.
Epoxy Resin Synthesis Catalyst Stability Polymer Chemistry

Solubility Profile: Water Insolubility Contrasts with Highly Soluble Methyl and Benzyl Analogs

The solubility profile of Cyclohexyltriphenylphosphonium bromide is a key differentiator from its common analogs. The cyclohexyl compound is reported as insoluble in water but soluble in most organic solvents [1]. In stark contrast, both Methyltriphenylphosphonium chloride and Benzyltriphenylphosphonium chloride are documented to have significant water solubility (e.g., 400 g/L for the methyl analog) [2][3]. This difference in partition coefficient directly impacts its utility as a phase-transfer catalyst and in work-up procedures. The lipophilic cyclohexyl group ensures the phosphonium salt resides predominantly in the organic phase, which can be crucial for designing efficient biphasic reactions and for facilitating product isolation by simple phase separation.

Water Solubility
Reported
Cyclohexyl: insoluble Methyl: 400 g/L; Benzyl: soluble
Insolubility supports organic-phase confinement for biphasic work-up.
Partition behavior should be validated in target solvent system.
Phase-Transfer Catalysis Biphasic Reactions Extraction Efficiency

Phase-Transfer Catalytic Efficiency: Patented Use in Advanced Epoxy Resin Synthesis

While a direct quantitative comparison of turnover numbers with other phosphonium salts is not available, the specific utility of Cyclohexyltriphenylphosphonium salts as catalysts for the advancement of epoxy resins is explicitly claimed in patent literature [1]. This represents a class-level inference of its performance. The patent US4808692A teaches the use of cyclohexyltriphenylphosphonium acetate-acetic acid complex as a catalyst to produce advanced epoxy resins with high purity and stability [1]. This patented application demonstrates its operational stability and effectiveness under industrial reaction conditions (elevated temperatures) for producing high-molecular-weight polymers, a role not universally optimal for all triphenylphosphonium salts due to their differing thermal and solubility characteristics. The choice of this specific cation is linked to achieving the desired balance of catalytic activity and final polymer properties.

Epoxy Catalysis
Class-level inference
Patented as catalyst for advanced epoxy resins (US4808692A). Claimed for high-purity, stable polymer production.
Supports catalyst selection for epoxy advancement applications.
Performance may vary with substrate; validate under specific process conditions.
Polymer Chemistry Industrial Catalysis Epoxy Advancement

Wittig Reagent Ylide Stability: Requires Stronger Base Compared to Benzyl Analog

A critical chemical differentiation lies in the basicity required for ylide generation. A comparative question in the literature highlights that while sodium hydroxide can deprotonate benzyltriphenylphosphonium chloride to form its ylide, the generation of an ylide from (cyclohexylmethyl)triphenylphosphonium chloride requires a stronger base, such as n-butyllithium [1]. This indicates a significant difference in the pKa of the alpha-protons. This fundamental reactivity difference has direct procurement implications: the cyclohexyl analog is suitable for reactions that can tolerate strong bases or where a more stabilized ylide is desired, whereas the benzyl analog can be used under milder, potentially more functional-group-tolerant, conditions.

Ylide Base Requirement
Reported
Cyclohexyl: requires strong base (e.g., n-BuLi) Benzyl: deprotonated with NaOH
Base sensitivity may guide synthetic route design for Wittig olefination.
Consider functional group tolerance when selecting ylide precursor.
Wittig Reaction Stereoselective Synthesis Organometallic Reagents

Optimal Use Cases for Cyclohexyltriphenylphosphonium in Research and Industrial Settings


Catalysis for Advanced Epoxy Resin Production

Cyclohexyltriphenylphosphonium is an optimal catalyst choice for the industrial advancement of epoxy resins. Its thermal stability profile (melting point 265-272 °C) is ideally suited for the high-temperature (150-180 °C) process, as evidenced by its specific mention in patent literature [1]. Its use promotes efficient polymerization to produce high-molecular-weight resins with high purity, a performance attribute directly linked to the cyclohexyl group's thermal properties. This compound should be prioritized over more thermally stable analogs like benzyltriphenylphosphonium chloride (decomposition >323 °C), which could leave unwanted catalyst residues in the final polymer matrix.

Synthesis of Hydrophobic Olefins via Wittig Reaction

Researchers seeking to synthesize hydrophobic, cyclohexyl-containing alkenes via the Wittig reaction will find Cyclohexyltriphenylphosphonium bromide to be the reagent of choice [1]. Its water insolubility is a key advantage, ensuring that both the starting phosphonium salt and the resulting triphenylphosphine oxide byproduct remain in the organic layer during aqueous work-up. This contrasts with water-soluble analogs like methyltriphenylphosphonium chloride (solubility 400 g/L), which can contaminate the aqueous phase and complicate purification, thereby reducing overall yield.

Biphasic Phase-Transfer Catalysis Requiring Organic-Phase Confinement

In biphasic reactions where the catalyst must be strictly confined to the organic layer, Cyclohexyltriphenylphosphonium salts are a superior choice [1]. The water insolubility of the cyclohexyl derivative prevents catalyst leaching into the aqueous phase, a common issue with more hydrophilic phosphonium salts like the methyl and benzyl analogs. This property ensures higher catalyst retention and consistent reaction rates throughout the process and simplifies catalyst recovery and recycling, thereby improving overall process economics and purity.

Application
Selection Property
Validation Focus
Epoxy resin advancement catalysis
Thermal stability profile
Catalyst residue and polymer purity evaluation
Synthesis of hydrophobic alkenes via Wittig
Water insolubility
Organic-phase confinement and purification assessment
Biphasic phase-transfer catalysis
Organic-phase affinity
Catalyst retention and recycling evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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